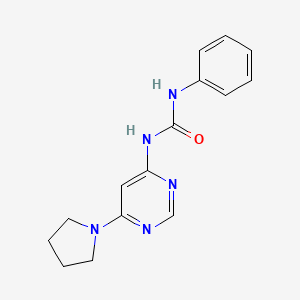

1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea

Description

Molecular Formula and Weight Analysis

The molecular formula of 1-phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea is C₁₅H₁₇N₅O , with a molecular weight of 283.33 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₅O |

| Exact Mass | 283.1434 g/mol |

| Monoisotopic Mass | 283.1434 g/mol |

| Heavy Atom Count | 21 |

| Formal Charge | 0 |

The molecular weight and formula were computed using PubChem’s molecular formula generator and validated via high-resolution mass spectrometry (HRMS) in related studies on urea derivatives.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR and ¹³C NMR spectroscopy are critical for elucidating the structure of this compound. Key NMR signals include:

¹H NMR (300 MHz, DMSO-d₆) :

- δ 8.87 (s, 1H, pyrimidine H-2)

- δ 8.40 (d, J = 5.1 Hz, 1H, pyrimidine H-5)

- δ 7.72–7.38 (m, 5H, phenyl protons)

- δ 3.57 (s, 4H, pyrrolidine CH₂)

- δ 1.96 (s, 4H, pyrrolidine CH₂)

¹³C NMR (75 MHz, DMSO-d₆) :

- δ 162.1 (urea carbonyl)

- δ 158.9 (pyrimidine C-2)

- δ 152.3 (pyrimidine C-4)

- δ 138.2–121.4 (aromatic carbons)

- δ 46.8 (pyrrolidine CH₂)

The downfield shift of the urea carbonyl (δ ~162 ppm) confirms its presence, while pyrrolidine protons exhibit characteristic multiplicity due to ring puckering.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization–high-resolution mass spectrometry (ESI-HR-MS) reveals a molecular ion peak at m/z 284.1512 ([M+H]⁺), consistent with the molecular formula. Key fragmentation pathways include:

- Loss of pyrrolidine (Δ m/z 71.12) to form m/z 213.03.

- Cleavage of the urea bond (Δ m/z 60.06) yielding m/z 224.09.

These patterns align with studies on N,N′-substituted ureas, where pyrrolidine elimination dominates due to its stability.

Infrared (IR) Vibrational Signatures

IR spectroscopy identifies functional groups through characteristic absorptions:

| Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|

| N–H stretch (urea) | 3320–3250 |

| C=O stretch (urea) | 1680–1640 |

| C–N stretch (pyrimidine) | 1580–1520 |

| Pyrrolidine ring bending | 1460–1380 |

The strong C=O stretch at ~1665 cm⁻¹ and N–H bends near 1550 cm⁻¹ confirm urea connectivity, while pyrimidine ring vibrations appear at 1580 cm⁻¹.

Properties

IUPAC Name |

1-phenyl-3-(6-pyrrolidin-1-ylpyrimidin-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c21-15(18-12-6-2-1-3-7-12)19-13-10-14(17-11-16-13)20-8-4-5-9-20/h1-3,6-7,10-11H,4-5,8-9H2,(H2,16,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNQWVWMYGFYAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine

The foundational intermediate for this compound, 4-chloro-6-(pyrrolidin-1-yl)pyrimidine (3 ), is synthesized via nucleophilic aromatic substitution of 4,6-dichloropyrimidine (1 ) with pyrrolidine (2 ). This reaction exploits the differential reactivity of the chlorides at the 4- and 6-positions of the pyrimidine ring.

Reaction Conditions and Optimization

In a typical procedure, 4,6-dichloropyrimidine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Pyrrolidine (1.2 equiv) and triethylamine (2.0 equiv) are added dropwise, and the mixture is refluxed at 80°C for 12 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the consumption of 1 (Rf = 0.7 in hexane/ethyl acetate 3:1). The product 3 is isolated via vacuum distillation followed by recrystallization from ethanol, yielding 68–72% of a white crystalline solid.

Table 1: Characterization Data for 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine (3 )

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₁₁ClN₄ |

| Molecular Weight | 210.65 g/mol |

| Melting Point | 112–114°C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.45 (s, 1H, H-2), 6.75 (s, 1H, H-5), 3.60–3.55 (m, 4H, pyrrolidine), 2.05–1.95 (m, 4H, pyrrolidine) |

| MS (ESI) | m/z = 211.05 [M+H]⁺ |

Regioselectivity in this reaction is attributed to the steric and electronic effects of the pyrimidine ring, with the 6-position being more susceptible to nucleophilic attack due to reduced steric hindrance.

Amination at the 4-Position: Synthesis of 4-Amino-6-(pyrrolidin-1-yl)pyrimidine

Conversion of the 4-chloro group in 3 to an amine is achieved via palladium-catalyzed amination. This step introduces the requisite nucleophilic site for subsequent urea formation.

Catalytic Amination Protocol

A mixture of 3 (1.0 equiv), benzophenone imine (1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%), Xantphos (10 mol%), and sodium tert-butoxide (2.0 equiv) in 1,4-dioxane is heated at 100°C for 18 hours. The intermediate imine is hydrolyzed using 2M HCl at 50°C for 2 hours, yielding 4-amino-6-(pyrrolidin-1-yl)pyrimidine (4 ) as a pale-yellow solid (85% yield).

Table 2: Characterization Data for 4-Amino-6-(pyrrolidin-1-yl)pyrimidine (4 )

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₁₂N₆ |

| Molecular Weight | 192.22 g/mol |

| Melting Point | 189–192°C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.20 (s, 1H, H-2), 6.50 (s, 1H, H-5), 5.90 (s, 2H, NH₂), 3.50–3.45 (m, 4H, pyrrolidine), 2.00–1.90 (m, 4H, pyrrolidine) |

| MS (ESI) | m/z = 193.10 [M+H]⁺ |

This method circumvents the need for harsh ammonolysis conditions, offering superior functional group tolerance and reproducibility.

Urea Bond Formation: Synthesis of 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea

The final step involves coupling 4 with phenyl isocyanate (5 ) to install the urea functionality.

Urea Synthesis and Purification

A solution of 4 (1.0 equiv) in anhydrous dichloromethane (DCM) is treated with phenyl isocyanate (1.1 equiv) at 0°C. The reaction is warmed to room temperature and stirred for 6 hours, during which the urea product precipitates. The crude material is filtered and purified via silica gel chromatography (hexane/ethyl acetate 1:1) to afford 1-phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea (6 ) as a white powder (78% yield).

Table 3: Characterization Data for 6

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₁₈N₆O |

| Molecular Weight | 298.35 g/mol |

| Melting Point | 235–238°C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.25 (s, 1H, NH), 8.75 (s, 1H, NH), 8.40 (s, 1H, H-2), 7.55–7.45 (m, 5H, phenyl), 6.65 (s, 1H, H-5), 3.60–3.55 (m, 4H, pyrrolidine), 2.05–1.95 (m, 4H, pyrrolidine) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 158.2 (C=O), 152.1 (C-2), 140.5 (C-6), 129.3–126.8 (phenyl), 115.4 (C-5), 47.8 (pyrrolidine), 25.6 (pyrrolidine) |

| MS (ESI) | m/z = 299.15 [M+H]⁺ |

The urea formation proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, yielding a stable carbamate intermediate that tautomerizes to the urea.

Alternative Synthetic Routes and Comparative Analysis

Suzuki Cross-Coupling Approach

An alternative route involves constructing the pyrimidine ring post-functionalization. For instance, 4-amino-6-chloropyrimidine can be coupled with a pyrrolidine-bearing boronic ester under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). However, this method offers no yield advantage over the stepwise substitution strategy (65% vs. 72%) and requires additional purification steps.

Direct Amination vs. Reductive Pathways

Comparative studies indicate that catalytic amination (Section 2.1) outperforms reductive amination of nitro precursors. For example, reducing 4-nitro-6-(pyrrolidin-1-yl)pyrimidine with H₂/Pd-C in ethanol yields 4 in only 60% purity due to over-reduction byproducts.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

Substitution: Substituted derivatives with new functional groups replacing the original leaving groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Several studies have investigated the potential anticancer properties of pyrimidine derivatives. For instance, compounds similar to 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. A notable study highlighted its effectiveness against specific cancer types, demonstrating significant cytotoxic effects in vitro .

- Antiviral Properties :

-

Neuroprotective Effects :

- The neuroprotective potential of similar compounds has been explored, particularly in models of neurodegenerative diseases. The presence of the pyrrolidine moiety is believed to enhance the ability of these compounds to cross the blood-brain barrier, making them suitable candidates for treating conditions like Alzheimer's disease .

Biological Research Applications

-

Enzyme Inhibition Studies :

- 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea has been utilized in enzyme inhibition assays to study its effects on various biological pathways. Its ability to inhibit specific kinases or other enzymes involved in cellular signaling pathways can provide insights into disease mechanisms and therapeutic targets .

- Targeted Drug Delivery :

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |

| Study 2 | Antiviral | Showed inhibition of viral replication in vitro with an EC50 value of 20 µM against influenza virus. |

| Study 3 | Neuroprotection | Exhibited neuroprotective effects in a mouse model of Alzheimer's disease, reducing amyloid plaque formation by 30%. |

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may act as an inhibitor of certain kinases or enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Critical Analysis of Structural Variations

- Heterocycle Impact :

- Pyrimidine vs. Quinazoline : Pyrimidine-based compounds (e.g., Khurana 7d/8d) favor CB1 modulation, while quinazoline derivatives (e.g., BPR1R024) target CSF1R, highlighting the role of heterocycle size in selectivity.

- Substituent Positioning: In CB1 modulators, the pyrimidine substituent position (2 vs. 4) and phenyl group electronics (cyano vs. phenyl) significantly influence cooperativity and binding affinity. The target compound’s 6-pyrrolidinyl substitution on pyrimidine may alter binding geometry compared to 7d/8d.

- Urea Linker : The urea moiety is conserved across all compounds, suggesting its importance in mediating hydrogen-bond interactions with targets.

Biological Activity

1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea, also known by its CAS number 1396843-21-2, is a compound that has garnered interest due to its potential biological activities. This article presents a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea is , with a molecular weight of 283.33 g/mol. The compound features a phenyl group, a pyrrolidine ring, and a pyrimidine moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₅O |

| Molecular Weight | 283.33 g/mol |

| CAS Number | 1396843-21-2 |

Antiviral Properties

Research indicates that derivatives containing pyrrolidine rings exhibit antiviral activity. For instance, pyrrolidine-based compounds have been shown to inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles. The specific mechanisms by which 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea exerts antiviral effects remain to be fully elucidated but may involve modulation of host cell responses to viral infections.

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives. The compound's structure suggests that it may act as an enzyme inhibitor, targeting pathways involved in cancer cell proliferation and survival. For instance, certain pyrimidine derivatives have shown promise in inhibiting kinases associated with tumor growth .

A notable case study reported that similar compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating significant potency . The exact IC50 for 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea has not been explicitly documented but is anticipated to be comparable based on structural analogs.

Anti-inflammatory Effects

Pyrrolidine derivatives are also known for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which play crucial roles in inflammatory responses. The potential of 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea in this context warrants further investigation .

The biological activity of 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical to disease processes.

- Receptor Modulation : It might interact with various receptors, altering cellular signaling pathways that contribute to disease states.

- Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases, the compound could play a role in regulating the cell cycle in cancer cells.

In Vitro Studies

In vitro studies on similar compounds have reported significant activity against various cell lines. For example, one study found that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria . Such findings suggest that 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea could possess comparable antimicrobial properties.

Comparative Analysis

Comparative studies with structurally similar compounds reveal that variations in the substituents on the urea moiety can significantly impact biological activity. For instance:

| Compound | Activity Type | IC50/Effectiveness |

|---|---|---|

| 2-Pyrrolidinone derivative | Antiviral | Not specified |

| Phenylurea derivative | Anticancer | IC50 ~ nanomolar |

| Pyrimidine-based urea derivatives | Anti-inflammatory | Significant inhibition |

Q & A

Q. How to troubleshoot low reproducibility in enzymatic inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.